9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of analogues and derivatives of 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate involves complex chemical reactions. For example, the synthesis and tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols and their derivatives have been explored, indicating a pathway that could relate to the synthesis of the target compound through tautomeric equilibrium and structural rearrangements (Smith, Justice, & Malpass, 1994).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through techniques such as NMR spectroscopy, revealing details about their conformation and stereochemistry. For instance, the structure and steric arrangement of similar bicyclic and tricyclic compounds have been thoroughly investigated, providing insight into the spatial arrangement and electronic configuration that could be applied to understand the structure of our compound of interest (Klepikova et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogues include cycloadditions, rearrangements, and oxidation reactions. For instance, the preparation and reactions of 3,5-exo- and 3,5-endo-7-Methylene-4-azatetracyclo[4.2.1.0.2,803,5]nona-9-ones explore cycloadditions and subsequent reactions that could shed light on the reactivity of our compound of interest (Kanomata et al., 1987).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are critical for understanding the behavior of a compound under various conditions. While specific data on our compound might not be readily available, studies on related compounds provide valuable insights. For instance, research into the physical properties of ferroelectric liquid crystal materials indicates methodologies for determining such properties (Haramoto & Kamogawa, 1990).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for comprehending the interactions and potential applications of the compound. Studies on the reactions of substituted 8-oxatricyclo[3.2.1.02,4]octan-6-ones and 9-oxatricyclo[3.3.1.02,4]nonan-6-ones offer insights into the chemical behavior that might be extrapolated to our compound of interest (Molchanov et al., 2009).
Scientific Research Applications
Neuroprotective Activity
A study conducted by Bandaru, Ramu, and Vidhyadhara (2020) explored the neuroprotective effects of a compound related to 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate. This research highlighted the potential of the compound in treating dementia, particularly Alzheimer's disease, by enhancing memory and antioxidant activity, as well as reducing acetylcholinesterase activity (Bandaru, Ramu, & Vidhyadhara, 2020).
Synthesis of Oxygen-Bridged Heterocycles
Svetlik, Tureček, and Hanuš (1988) investigated the synthesis of various oxygen-bridged heterocycles, including derivatives related to 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate. Their work contributes to the broader understanding of chemical reactions and synthesis in organic chemistry (Svetlik, Tureček, & Hanuš, 1988).
Dipole Moment Estimation
Research by Joshi et al. (2015) focused on determining the dipole moments of synthesized coumarin derivatives, closely related to the compound . This study provides insights into the solvatochromic properties and could have implications in sensor development and fluorescence studies (Joshi et al., 2015).
Transition Metal-Free Synthesis
Jha, Naidu, and Abdelkhalik (2013) developed an environmentally friendly, transition-metal-free synthesis method for tricyclic compounds, including those related to 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate. This research is significant for sustainable chemistry practices (Jha, Naidu, & Abdelkhalik, 2013).
Novel Fatty Ester Derivative Synthesis
Jie and Syed-Rahmatullah (1991) explored the synthesis of a novel 1-pyrroline fatty ester derivative, which shares structural similarities with the compound . This study contributes to the field of organic synthesis and derivative analysis (Jie & Syed-Rahmatullah, 1991).
properties
IUPAC Name |
(9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYQNAMOFFWAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201338440 | |
Record name | 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201338440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scopolamine N-oxide | |
CAS RN |
1219532-34-9, 97-75-6 | |
Record name | 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201338440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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